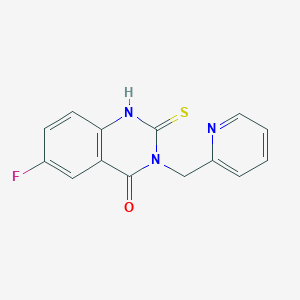

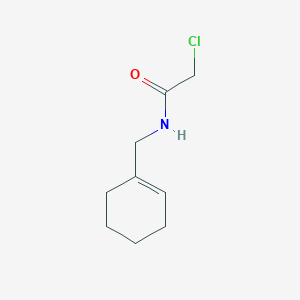

![molecular formula C21H15FN4O5S B2369174 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893936-99-7](/img/structure/B2369174.png)

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a derivative of phthalimide . It has been used in the synthesis of new heterocyclic compounds bearing 1,3-dioxoisoindoline moiety .

Synthesis Analysis

The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used due to their high reactivity and commercial availability .Molecular Structure Analysis

The 1,3-dioxoisoindolin-2-yl unit of the compound is planar and is oriented at a dihedral angle to the carboxylate group . An intra-molecular C-H⋯O hydrogen bond leads to the formation of a planar ring motif .Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocyclic compounds . The newly synthesized compounds were recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Aplicaciones Científicas De Investigación

Crystallography

The compound is used in the field of crystallography . The molecule adopts a staggered conformation such that the benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation . The crystal structure is stabilized by weak intermolecular π–π interactions between symmetry-related five-membered rings of the phthalimide groups .

Radiolabeling

This compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes . Radiolabeling is a technique used to track the passage of a compound through a complex system, such as a metabolic pathway, a cell, or an organism.

Anti-proliferative Activity

Some compounds synthesized using this compound as a starting material have shown promising in-vitro anti-proliferative activity against two cell lines (MCF-7 and HepG2) without harming normal fibroblasts . This suggests potential applications in cancer research and treatment.

Synthesis of Heterocyclic Compounds

Due to its high reactivity and commercial availability, this compound can be utilized as a versatile and appropriate intermediate for the synthesis of a broad variety of heterocyclic compounds .

Anticancer Agents

The compound has been used in the efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs, which have shown potential as anticancer agents .

Antioxidant Agents

In addition to their anticancer properties, the 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs synthesized from this compound have also demonstrated antioxidant activity .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O5S/c22-12-5-7-13(8-6-12)26-19(16-10-32(30,31)11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSCEZZXEBXCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)

![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)